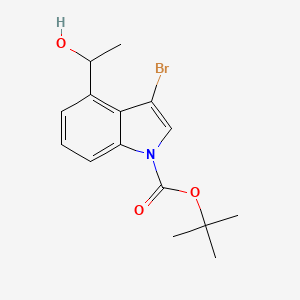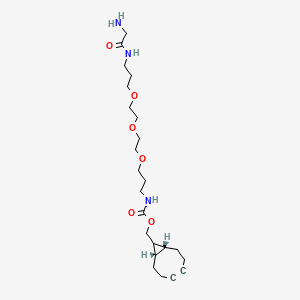
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid is a complex organic compound that features a benzyloxycarbonyl group, an amino group, and a methoxybenzylthio group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-Methoxybenzyl)thio)propansäure umfasst typischerweise mehrere Schritte, darunter den Schutz von funktionellen Gruppen, die Bildung von Schlüsselzwischenprodukten und die endgültige Entschützung. Ein gängiger Ansatz beinhaltet die Verwendung von Benzyloxycarbonylchlorid zum Schutz der Aminogruppe, gefolgt von der Einführung der Methoxybenzylthiogruppe durch nucleophile Substitutionsreaktionen. Die Reaktionsbedingungen erfordern oft die Verwendung von organischen Lösungsmitteln wie Dichlormethan und Katalysatoren wie Triethylamin, um die Reaktionen zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Synthesegeräten kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Darüber hinaus werden Reinigungstechniken wie Säulenchromatographie und Umkristallisation eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-Methoxybenzyl)thio)propansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxybenzylthiogruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Benzyloxycarbonylgruppe kann reduziert werden, um das freie Amin zu erhalten.
Substitution: Die Benzyloxycarbonylgruppe kann durch andere Schutzgruppen oder funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile wie Natriummethoxid für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und inerte Atmosphären, um ungewollte Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation der Methoxybenzylthiogruppe zu Sulfoxiden oder Sulfonen führen, während die Reduktion der Benzyloxycarbonylgruppe das freie Amin erzeugt.
Wissenschaftliche Forschungsanwendungen
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-Methoxybenzyl)thio)propansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung kann zur Untersuchung von Enzymmechanismen und Protein-Ligand-Wechselwirkungen verwendet werden, da sie natürliche Substrate imitieren kann.
Industrie: Die Verbindung kann zur Herstellung von Spezialchemikalien und -materialien mit spezifischen funktionellen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-Methoxybenzyl)thio)propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Benzyloxycarbonylgruppe kann als Schutzgruppe fungieren, wodurch die Verbindung selektiv mit Zielstellen interagieren kann, ohne vorzeitige Reaktionen zu durchlaufen. Die Methoxybenzylthiogruppe kann an Redoxreaktionen teilnehmen und die Reaktivität und Stabilität der Verbindung beeinflussen.
Wirkmechanismus
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with target sites without undergoing premature reactions. The methoxybenzylthio group can participate in redox reactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-Methylbenzyl)thio)propansäure: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Methoxygruppe.
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-Chlorbenzyl)thio)propansäure: Ähnliche Struktur, aber mit einem Chloratom anstelle einer Methoxygruppe.
Einzigartigkeit
Das Vorhandensein der Methoxygruppe in (S)-2-(((Benzyloxy)carbonyl)amino)-3-((4-Methoxybenzyl)thio)propansäure verleiht einzigartige elektronische und sterische Eigenschaften, die ihre Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen. Dies macht sie von ähnlichen Verbindungen mit unterschiedlichen Substituenten unterscheidbar.
Eigenschaften
Molekularformel |
C19H21NO5S |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 |
InChI-Schlüssel |
ITIVJYICKMMKHE-QGZVFWFLSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn](/img/structure/B11828576.png)





![L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-](/img/structure/B11828620.png)



![2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride](/img/structure/B11828636.png)

